Ocellatin-6
Description
Ocellatin-6 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of Leptodactylus frogs, part of the ocellatin family known for its broad-spectrum activity against gram-positive and gram-negative bacteria. It comprises 18–21 amino acid residues, characterized by a net charge of +2 and a moderate hydrophobic moment (µH) . This compound adopts a helical conformation in membrane-mimetic environments, with 36% α-helix content in aqueous solutions and increased helical stability in lipid bilayers . Its primary structure shares conserved residues (e.g., Gly1, Asp4, Lys7, Glu19, Lys20) critical for membrane interaction and antimicrobial activity . This compound exhibits moderate antimicrobial efficacy, with a minimum inhibitory concentration (MIC) of 28 µM against Staphylococcus aureus ATCC29213 , but lower potency compared to other ocellatins like ocellatin-5 and hybrid analogs such as P3-Ll-2085.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AVLDFIKAAGKGLVTNIMEKVG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
Ocellatin-6 shares significant sequence homology with other ocellatins and synthetic analogs. Key comparisons include:
Conserved residues (Gly1, Asp4, Lys11) suggest a shared mechanism of membrane disruption, while substitutions in variable regions (e.g., positions 15 and 18) modulate hydrophobicity and target specificity .
Antimicrobial Activity
This compound demonstrates lower potency compared to analogs, as shown in MIC assays:
This compound’s higher MIC values correlate with its reduced α-helix content and aggregation propensity (32% vs. 7% for P3-Ll-2085), which may hinder membrane penetration .
Physicochemical Properties
| Parameter | This compound | Ocellatin-10 | P3-Ll-2085 |
|---|---|---|---|
| Net Charge | +2 | +2 | +2 |
| α-Helix Content | 36% | 81% | 70% |
| Aggregation (%) | 32 | Intermediate | 7 |
The lower α-helix content of this compound reduces its ability to adopt a stable amphipathic structure, critical for pore formation in bacterial membranes .
Functional Implications
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